molecular formula C15H15N3OS B2603724 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide CAS No. 1286726-90-6

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide

Cat. No.: B2603724
CAS No.: 1286726-90-6
M. Wt: 285.37
InChI Key: BXCDFNITDWKOIZ-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide is a heterocyclic compound that features both benzodiazole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The compound acts as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . It exhibits 229-fold selectivity for human ACAT-1 over human ACAT-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide typically involves the formation of the benzodiazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives to form the benzodiazole ring. The thiophene moiety can be introduced via a coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and other advanced technologies might be employed to scale up the production while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzodiazole ring can be reduced under specific conditions to yield dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide is unique due to its specific combination of benzodiazole and thiophene moieties, which confer distinct electronic and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-15(16-7-5-12-6-8-20-10-12)9-18-11-17-13-3-1-2-4-14(13)18/h1-4,6,8,10-11H,5,7,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCDFNITDWKOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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